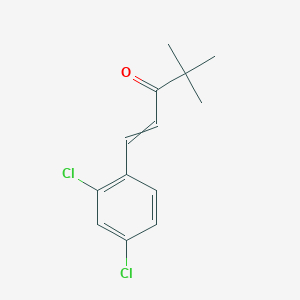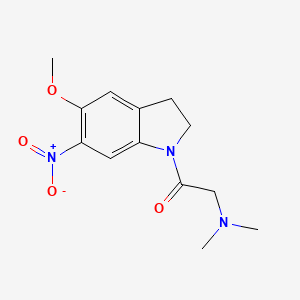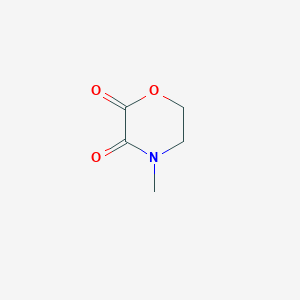
4-Methyl-morpholine-2,3-dione
Descripción general
Descripción
4-Methyl-morpholine-2,3-dione is a heterocyclic organic compound with the molecular formula C5H7NO3 It is known for its unique structure, which includes both an anhydride and an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-morpholine-2,3-dione can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and formic acid. The reaction proceeds via an automatic reflux process, releasing carbon dioxide and forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-morpholine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other morpholine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different morpholine derivatives, while reduction can produce simpler amine compounds.
Aplicaciones Científicas De Investigación
4-Methyl-morpholine-2,3-dione has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 4-Methyl-morpholine-2,3-dione exerts its effects involves its interaction with molecular targets and pathways. For example, in lithium-ion batteries, the compound forms a dense and stable cathode-electrolyte-interface (CEI) film, which enhances the battery’s performance and longevity . The anhydride and amine functional groups play a crucial role in these interactions, facilitating the formation of stable complexes and inhibiting unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the anhydride functional group.
4-Methylmorpholine: Similar structure but lacks the dione functionality.
N-Methylmorpholine: Another related compound with different functional groups.
Uniqueness
4-Methyl-morpholine-2,3-dione stands out due to its combination of anhydride and amine functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions, such as in advanced battery technologies and biochemical research .
Propiedades
Fórmula molecular |
C5H7NO3 |
|---|---|
Peso molecular |
129.11 g/mol |
Nombre IUPAC |
4-methylmorpholine-2,3-dione |
InChI |
InChI=1S/C5H7NO3/c1-6-2-3-9-5(8)4(6)7/h2-3H2,1H3 |
Clave InChI |
UKUXKKFOPDVTIM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC(=O)C1=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
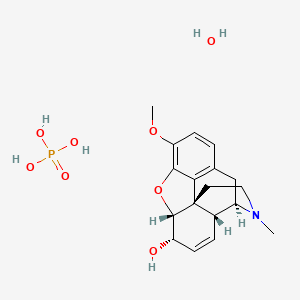
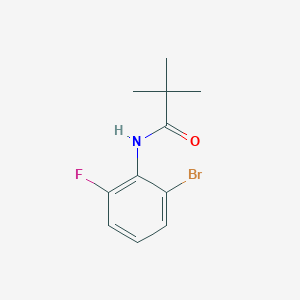
![6-[(4-Aminocyclohexyl)oxy]-5-chloroisoquinolin-1(2H)-one](/img/structure/B8542155.png)


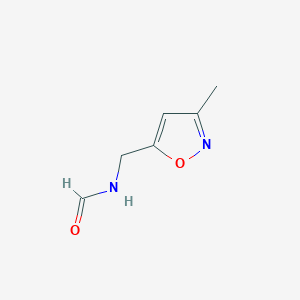
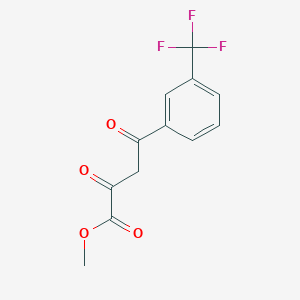

![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B8542236.png)
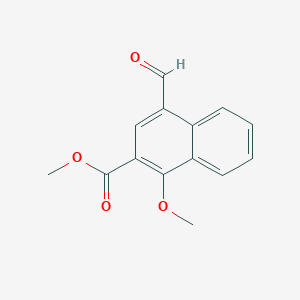
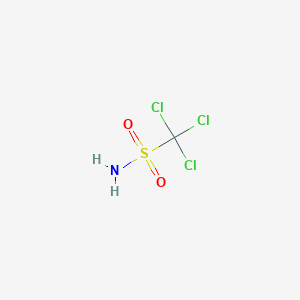
![3,5-Bis[(2-methylphenyl)methylidene]thian-4-one](/img/structure/B8542264.png)
